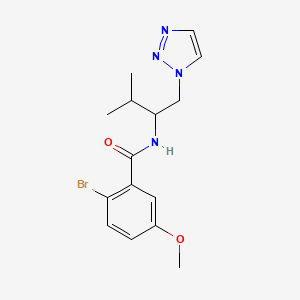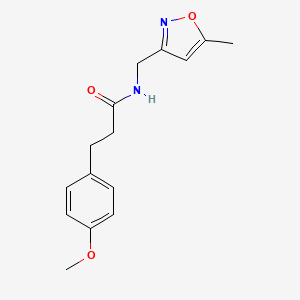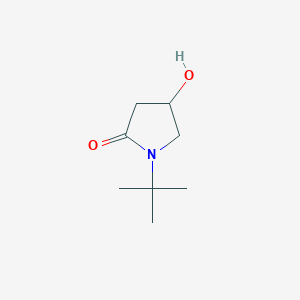
1-Tert-butyl-4-hydroxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c1-8(2,3)9-5-6(10)4-7(9)11/h6,10H,4-5H2,1-3H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with a tert-butyl group at the 1-position and a hydroxy group at the 4-position.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Environmental Science and Toxicology
Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs), including compounds similar to 1-Tert-butyl-4-hydroxypyrrolidin-2-one, highlights their widespread use in commercial products to extend shelf life by preventing oxidative reactions. Studies have detected SPAs in different environmental matrices and even within human tissues, raising concerns about their toxicity and the potential for endocrine-disrupting effects. This research emphasizes the need for future studies to develop SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
Pharmaceutical Applications
Drug Delivery Systems : The use of polymers like polyvinylpyrrolidone (PVP), which shares functional similarities with this compound, in drug delivery systems has been extensively reviewed. PVP's hydrophilic nature makes it an excellent carrier for active pharmaceutical ingredients, offering versatility in formulating various drug delivery morphologies such as microparticles, nanoparticles, and hydrogels. This review underscores PVP's role in enhancing the efficacy of pharmaceutical formulations P. Franco & I. De Marco (2020).
Biodegradation and Environmental Behavior
Biodegradation of Gasoline Ethers : Research into the biodegradation and environmental fate of gasoline ethers such as ethyl tert-butyl ether (ETBE) sheds light on microbial pathways capable of degrading these compounds in soil and groundwater. The study discusses the aerobic biodegradation processes, highlighting the role of specific enzymes and the potential for bioaugmentation and biostimulation strategies to enhance degradation rates in contaminated environments S. Thornton et al. (2020).
Material Science
Chemical Recycling of Polymers : The chemical recycling of poly(ethylene terephthalate) (PET), a process that can involve compounds related to this compound, has been explored as a method to recover monomers for repolymerization. The research details various hydrolysis techniques, including alkaline and acid hydrolysis, to recycle PET from post-consumer sources efficiently. This work highlights the potential of chemical recycling to contribute to sustainability and resource conservation G. Karayannidis & D. Achilias (2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .
properties
IUPAC Name |
1-tert-butyl-4-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)9-5-6(10)4-7(9)11/h6,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBVIZZCFCOZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

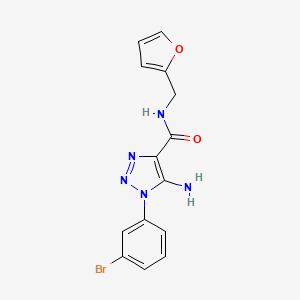
![4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2868411.png)
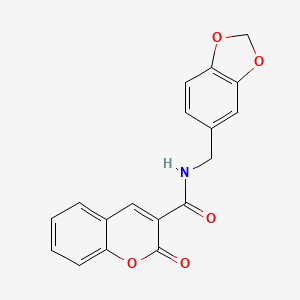
![2-Ethyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2868414.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2868416.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)

![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)
![Methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)
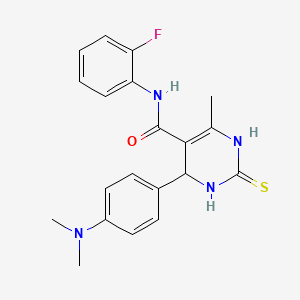

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)
